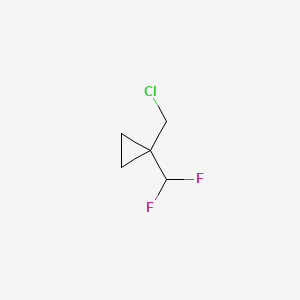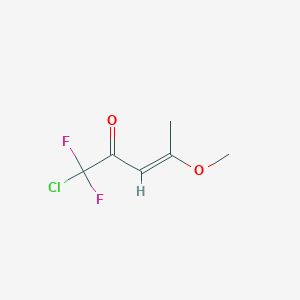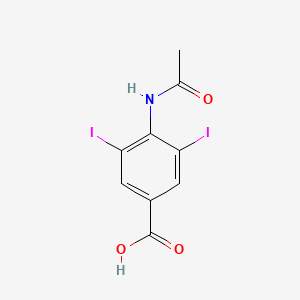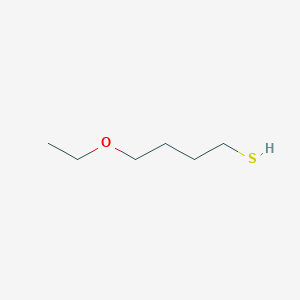
4-Ethoxybutane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxybutane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their strong and often unpleasant odors. The structure of this compound consists of a butane backbone with an ethoxy group (-OCH2CH3) attached to the fourth carbon and a thiol group (-SH) attached to the first carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethoxybutane-1-thiol can be synthesized through several methods. One common method involves the reaction of 4-ethoxybutyl bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiol group.
Another method involves the use of thiourea as a nucleophilic sulfur source. In this method, 4-ethoxybutyl bromide reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Ethoxybutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4,4’-dithiodibutane.
Reduction: Thiols can be reduced to form hydrogen sulfide (H2S) and the corresponding hydrocarbon.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for thiols include hydrogen peroxide (H2O2) and iodine (I2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce thiols.
Nucleophiles: Thiols can react with alkyl halides in the presence of a base to form thioethers.
Major Products Formed
Disulfides: Oxidation of this compound forms disulfides.
Hydrocarbons: Reduction of this compound forms hydrocarbons and hydrogen sulfide.
Thioethers: Substitution reactions can form thioethers.
科学的研究の応用
4-Ethoxybutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-based biochemical processes.
Medicine: Thiols are involved in various physiological processes, and their derivatives are explored for potential therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 4-Ethoxybutane-1-thiol involves its reactivity as a thiol. The sulfhydryl group (-SH) can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. In biological systems, thiols can form disulfide bonds, which are important for protein structure and function. The reactivity of the thiol group allows it to interact with various molecular targets and pathways, influencing biochemical processes .
類似化合物との比較
4-Ethoxybutane-1-thiol can be compared with other similar thiol compounds:
Ethanethiol: A simpler thiol with a shorter carbon chain, used as an odorant and in organic synthesis.
Propane-1-thiol: Another thiol with a three-carbon chain, used in various chemical reactions.
The presence of the ethoxy group in this compound makes it unique and can influence its reactivity and applications compared to other thiols .
特性
分子式 |
C6H14OS |
|---|---|
分子量 |
134.24 g/mol |
IUPAC名 |
4-ethoxybutane-1-thiol |
InChI |
InChI=1S/C6H14OS/c1-2-7-5-3-4-6-8/h8H,2-6H2,1H3 |
InChIキー |
SFDUJXRGJSADCD-UHFFFAOYSA-N |
正規SMILES |
CCOCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


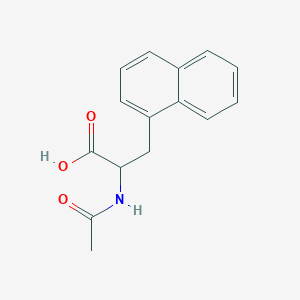
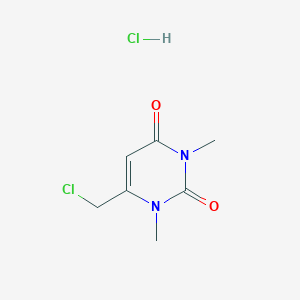
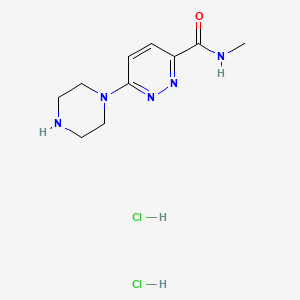
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
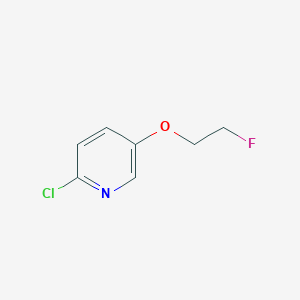
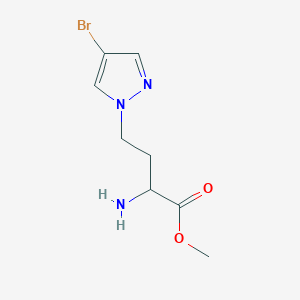
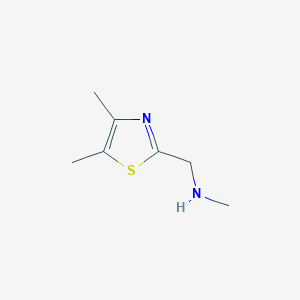


![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)
